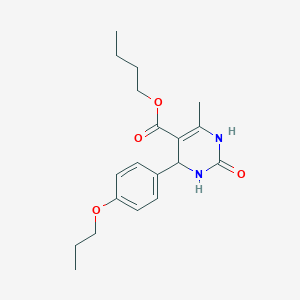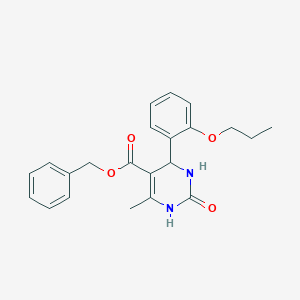![molecular formula C12H15Cl2NSi B11705367 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B11705367.png)
2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline is an organic compound that features a dichlorinated aniline core with a trimethylsilyl-protected alkyne substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and 3-(trimethylsilyl)prop-2-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2,5-dichloroaniline is reacted with 3-(trimethylsilyl)prop-2-yn-1-yl bromide under the aforementioned conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques suitable for large-scale production.
化学反应分析
Types of Reactions
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles.
Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free alkyne.
Coupling Reactions: The alkyne moiety can participate in coupling reactions such as Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Deprotection Reactions: Reagents like tetrabutylammonium fluoride (TBAF) in THF.
Coupling Reactions: Palladium catalysts and copper iodide in the presence of a base like triethylamine.
Major Products
Substitution Reactions: Products with various substituents replacing the chlorine atoms.
Deprotection Reactions: The free alkyne derivative.
Coupling Reactions: Products with extended conjugation or additional functional groups.
科学研究应用
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline depends on its specific application
Alkyne Moiety: Can participate in click chemistry and other bioorthogonal reactions.
Aniline Core: Can interact with biological targets through hydrogen bonding and π-π interactions.
Dichloro Groups: Can influence the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
2,5-Dichloroaniline: Lacks the alkyne and trimethylsilyl groups, making it less versatile in synthetic applications.
3-(Trimethylsilyl)prop-2-yn-1-yl Bromide: Used as a precursor in the synthesis of the target compound.
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: A structurally related compound with different substituents.
Uniqueness
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline is unique due to the combination of its dichloroaniline core and trimethylsilyl-protected alkyne, which provides a versatile platform for further functionalization and applications in various fields.
属性
分子式 |
C12H15Cl2NSi |
|---|---|
分子量 |
272.24 g/mol |
IUPAC 名称 |
2,5-dichloro-N-(3-trimethylsilylprop-2-ynyl)aniline |
InChI |
InChI=1S/C12H15Cl2NSi/c1-16(2,3)8-4-7-15-12-9-10(13)5-6-11(12)14/h5-6,9,15H,7H2,1-3H3 |
InChI 键 |
OJQFSXJUZIAHJR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CCNC1=C(C=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11705289.png)
![butyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11705297.png)

![4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol](/img/structure/B11705303.png)

![3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11705322.png)



![4,4'-[(4-Bromophenyl)methanediyl]dimorpholine](/img/structure/B11705344.png)
![3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11705351.png)

